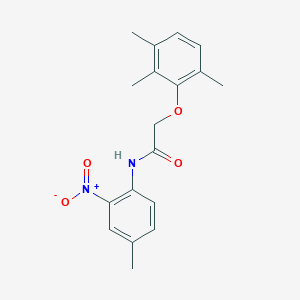![molecular formula C23H22N8 B255131 (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile, also known as AZD9496, is a selective estrogen receptor down-regulator (SERD) that has been developed as a potential treatment for estrogen receptor-positive (ER+) breast cancer. This compound has been shown to have potent anti-tumor activity in preclinical models of breast cancer, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Mecanismo De Acción
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile works by binding to the estrogen receptor and inducing a conformational change that leads to down-regulation of the receptor. This down-regulation results in decreased expression of estrogen-responsive genes, which in turn leads to inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has also been shown to have other biochemical and physiological effects. For example, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has been shown to increase the levels of certain immune cells, such as natural killer cells and T cells, which could potentially enhance the immune response against tumors. Additionally, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile is that it has been extensively studied in preclinical models of breast cancer, and has been shown to have potent anti-tumor activity. Additionally, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has been shown to be effective at overcoming resistance to other anti-estrogen therapies, which could be beneficial in the treatment of patients who have become resistant to other treatments. One limitation of (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile is that it is currently undergoing clinical trials, and its safety and efficacy in humans is not yet fully understood.
Direcciones Futuras
There are several future directions for research on (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile. One area of interest is in the development of combination therapies that could enhance the anti-tumor activity of (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile. For example, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile could be combined with other drugs that target different pathways involved in tumor growth, such as PI3K inhibitors or CDK4/6 inhibitors. Another area of interest is in the development of biomarkers that could predict which patients are most likely to respond to (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile. Finally, future research could focus on the development of new SERDs that are even more potent and effective than (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile.
Métodos De Síntesis
The synthesis of (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile involves a multi-step process that begins with the reaction of 2,3-dichloropyrazine with 1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde to form an imine intermediate. This intermediate is then reacted with azepane and sodium cyanide to form the desired product, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile.
Aplicaciones Científicas De Investigación
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has been extensively studied in preclinical models of breast cancer, where it has been shown to have potent anti-tumor activity. In these studies, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile was found to be effective at inhibiting the growth of ER+ breast cancer cells, both in vitro and in vivo. Additionally, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile was found to be effective at overcoming resistance to other anti-estrogen therapies, such as tamoxifen and fulvestrant.
Propiedades
Nombre del producto |
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile |
|---|---|
Fórmula molecular |
C23H22N8 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
5-(azepan-1-yl)-6-[(Z)-cyano-(3-ethyl-1H-benzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C23H22N8/c1-2-31-20-10-6-5-9-17(20)28-22(31)16(13-24)21-23(30-11-7-3-4-8-12-30)29-19(15-26)18(14-25)27-21/h5-6,9-10,28H,2-4,7-8,11-12H2,1H3/b22-16+ |
Clave InChI |
AUOKQUQUFIQDIM-CJLVFECKSA-N |
SMILES isomérico |
CCN\1C2=CC=CC=C2N/C1=C(/C#N)\C3=NC(=C(N=C3N4CCCCCC4)C#N)C#N |
SMILES |
CCN1C2=CC=CC=C2NC1=C(C#N)C3=NC(=C(N=C3N4CCCCCC4)C#N)C#N |
SMILES canónico |
CCN1C2=CC=CC=C2NC1=C(C#N)C3=NC(=C(N=C3N4CCCCCC4)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B255051.png)



![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255062.png)
![2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255063.png)
![allyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255070.png)
![2-(4-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)



